![molecular formula C19H16N4O B5698425 2-amino-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B5698425.png)
2-amino-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide
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Overview
Description
2-amino-N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is a derivative of benzohydrazide and features a phenyl and pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-aminobenzohydrazide and an aldehyde or ketone containing a phenyl and pyridinyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, which is the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide varies depending on its application:
Comparison with Similar Compounds
2-amino-N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
2-amino-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide: This compound has a thiophene ring instead of a pyridine ring, which can affect its electronic properties and reactivity.
2-amino-N’-[(E)-phenyl(pyridin-2-yl)methylidene]aniline: This compound lacks the hydrazide group, which can influence its ability to form coordination complexes and its biological activity.
The uniqueness of 2-amino-N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide lies in its combination of a hydrazide group with a phenyl and pyridinyl moiety, providing a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
2-amino-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-16-11-5-4-10-15(16)19(24)23-22-18(14-8-2-1-3-9-14)17-12-6-7-13-21-17/h1-13H,20H2,(H,23,24)/b22-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHLHQZCRINQZ-RELWKKBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2N)/C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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